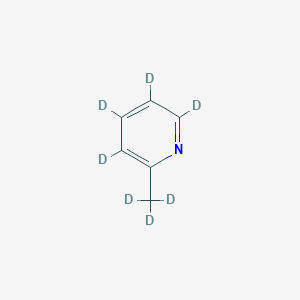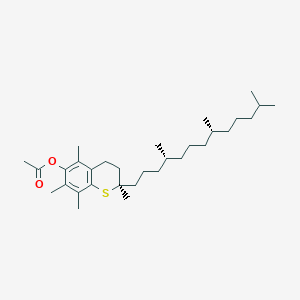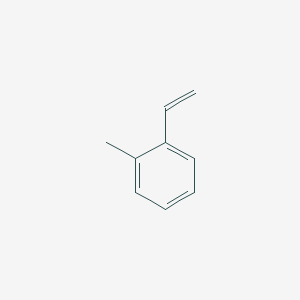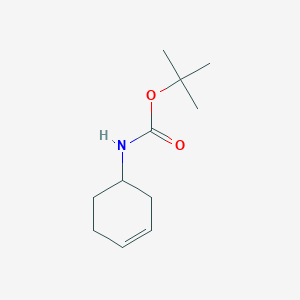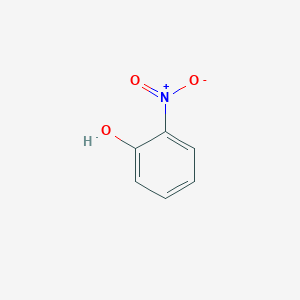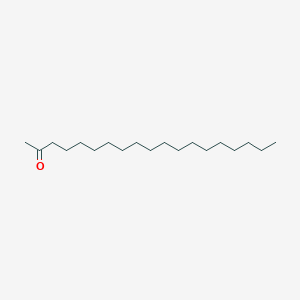![molecular formula C15H16ClNO2S B165452 2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid CAS No. 138568-80-6](/img/structure/B165452.png)
2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid, also known as etofibrate, is a chemical compound that belongs to the class of fibrates. Fibrates are a group of drugs that are used to lower cholesterol and triglyceride levels in the blood. Etofibrate is a derivative of clofibrate and is used as a lipid-lowering agent.
Wirkmechanismus
The exact mechanism of action of 2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid is not fully understood. However, it is believed to work by activating peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a key role in lipid metabolism. Activation of PPARα leads to increased expression of genes involved in fatty acid oxidation and decreased expression of genes involved in triglyceride synthesis.
Biochemische Und Physiologische Effekte
Etofibrate has been shown to have several biochemical and physiological effects. It decreases the levels of total cholesterol, LDL cholesterol, and triglycerides in the blood. It also increases the levels of HDL cholesterol. Etofibrate has been shown to have anti-inflammatory and antioxidant properties. It has been shown to decrease the levels of C-reactive protein, which is a marker of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Etofibrate has several advantages for lab experiments. It is a well-established drug with a known mechanism of action. It is also readily available and relatively inexpensive. However, 2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid has some limitations for lab experiments. It has been shown to have some toxic effects on the liver. It also has a short half-life, which means that it needs to be administered frequently.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid. One area of research is the development of new formulations of 2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid that have improved pharmacokinetic properties. Another area of research is the investigation of the potential use of 2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid in the treatment of other diseases, such as diabetes and cardiovascular disease. Finally, there is a need for further research on the mechanism of action of 2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid to fully understand its effects on lipid metabolism.
Conclusion:
In conclusion, 2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid is a lipid-lowering drug that has been extensively studied for its biochemical and physiological effects. It works by activating PPARα, which leads to increased expression of genes involved in fatty acid oxidation and decreased expression of genes involved in triglyceride synthesis. Etofibrate has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid, including the development of new formulations and investigation of its potential use in the treatment of other diseases.
Synthesemethoden
Etofibrate can be synthesized by the reaction of 4-isopropylthiazole-2-carboxylic acid with 3-chloro-4-fluorophenylacetic acid in the presence of a dehydrating agent. The reaction yields 2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
Etofibrate has been extensively studied for its lipid-lowering properties. It has been shown to decrease the levels of total cholesterol, LDL cholesterol, and triglycerides in the blood. Etofibrate has also been shown to increase the levels of HDL cholesterol, which is known as the "good" cholesterol. This makes it a useful drug in the treatment of hyperlipidemia.
Eigenschaften
CAS-Nummer |
138568-80-6 |
|---|---|
Produktname |
2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid |
Molekularformel |
C15H16ClNO2S |
Molekulargewicht |
309.8 g/mol |
IUPAC-Name |
2-[3-chloro-4-(4-propan-2-yl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H16ClNO2S/c1-8(2)13-7-20-14(17-13)11-5-4-10(6-12(11)16)9(3)15(18)19/h4-9H,1-3H3,(H,18,19) |
InChI-Schlüssel |
ABXQPZSSKLIRJV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl |
Kanonische SMILES |
CC(C)C1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



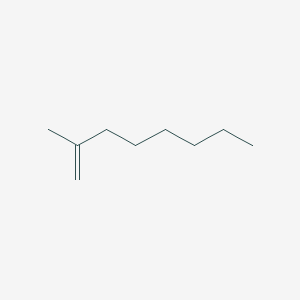
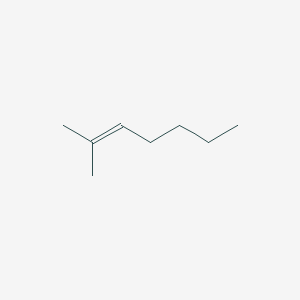
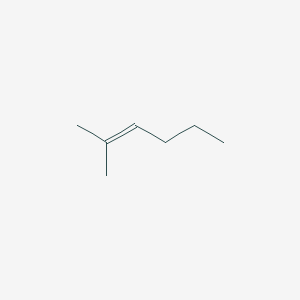
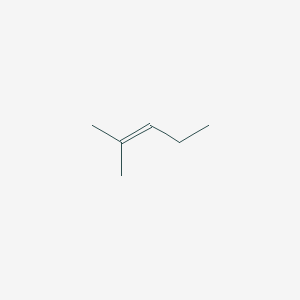
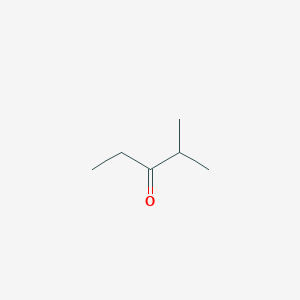
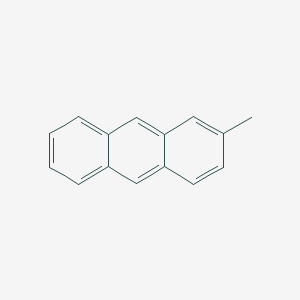
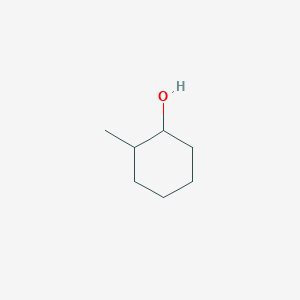
![(1R,2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B165400.png)
